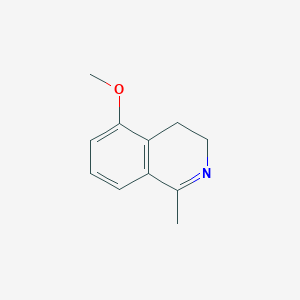

5-Methoxy-1-methyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVLAPYSRWKZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666769 | |

| Record name | 5-Methoxy-1-methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608519-36-4 | |

| Record name | 3,4-Dihydro-5-methoxy-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608519-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1 Methyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Established Synthetic Approaches

The most well-known methods for synthesizing dihydroisoquinolines are intramolecular cyclization reactions that have been refined over more than a century. These reactions, the Bischler-Napieralski and Pictet-Spengler, form the bedrock of isoquinoline (B145761) chemistry.

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org Discovered in 1893, this reaction facilitates the cyclization of β-arylethylamides through an intramolecular electrophilic aromatic substitution. wikipedia.org The process is typically conducted under refluxing acidic conditions with a dehydrating agent. wikipedia.org For substrates like N-[2-(3-methoxyphenyl)ethyl]acetamide, the precursor to 5-methoxy-1-methyl-3,4-dihydroisoquinoline, the electron-donating methoxy (B1213986) group on the aromatic ring activates it, facilitating the crucial ring-closure step. organic-chemistry.org

The reaction mechanism is believed to proceed through a nitrilium ion intermediate. organic-chemistry.orgwikipedia.org The choice of condensing agent is critical and can influence the reaction's outcome. Phosphorus oxychloride (POCl₃) is the most common reagent, though others like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O) are also employed. organic-chemistry.orgwikipedia.orgorganic-chemistry.org In some cases, using P₂O₅ exclusively instead of POCl₃ can lead to the formation of unexpected regioisomers due to cyclization at a different position on the phenyl ring. wikipedia.org

Modern adaptations of this reaction have sought to improve yields and simplify procedures. Microwave-assisted Bischler-Napieralski reactions have been shown to effectively produce libraries of substituted dihydroisoquinolines. organic-chemistry.org Additionally, conducting the cyclization in environmentally benign solvents like room-temperature ionic liquids has been demonstrated to provide excellent yields and purity without the need for traditional, often toxic, high-boiling solvents. organic-chemistry.org

Table 1: Reagents and Conditions for Bischler-Napieralski Type Reactions

| Reagent(s) | Conditions | Purpose/Outcome | Source(s) |

| POCl₃ (Phosphoryl chloride) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | Standard and widely used dehydrating agent for cyclization. | organic-chemistry.orgwikipedia.org |

| P₂O₅ (Phosphorus pentoxide) | Refluxing in POCl₃ or other high-boiling solvents | A stronger dehydrating agent, often used for less reactive substrates. | organic-chemistry.orgwikipedia.org |

| Tf₂O (Triflic anhydride) & 2-chloropyridine | Low temperature, then warming | A mild and highly efficient method for activating amides for cyclodehydration. organic-chemistry.orgnih.gov | |

| Oxalyl chloride-FeCl₃ | N/A | A modified procedure to prevent retro-Ritter type side reactions. organic-chemistry.org | |

| Microwave Irradiation | N/A | Accelerates the reaction, allowing for rapid library synthesis. organic-chemistry.org | |

| [bmim]PF₆ (Ionic Liquid) | 90–100 °C | Acts as a recyclable, non-volatile solvent, improving yield and simplifying product isolation. organic-chemistry.org |

Pictet-Spengler Condensation Applied to Dihydroisoquinoline Precursors

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) in the presence of an acid to yield a tetrahydroisoquinoline. organicreactions.orgthermofisher.com This reaction is a special instance of the more general Mannich reaction and is fundamental to the biogenesis of many isoquinoline alkaloids. organicreactions.org

Unlike the Bischler-Napieralski reaction which directly yields 3,4-dihydroisoquinolines, the standard Pictet-Spengler reaction produces the more reduced 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. organicreactions.orgmdpi.com Therefore, its application to the synthesis of dihydroisoquinolines is typically indirect. The tetrahydroisoquinoline product can be subsequently oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline. organic-chemistry.org The reaction is highly versatile and serves as a primary method for constructing the core isoquinoline framework, which can then be chemically modified. mdpi.comarkat-usa.org The key step is the acid-catalyzed formation of a Schiff base (or iminium ion) from the amine and carbonyl compound, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to close the new six-membered ring. arkat-usa.org

Advanced and Stereoselective Synthesis of Dihydroisoquinolines

Many isoquinoline-containing natural products and pharmaceuticals are chiral, meaning only one of their two mirror-image forms (enantiomers) provides the desired biological activity. wikipedia.orgyoutube.com This has driven the development of asymmetric synthesis, which favors the formation of a specific enantiomer. wikipedia.org Asymmetric catalysis, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a powerful approach in modern chemistry. youtube.comnih.gov For dihydroisoquinolines, these methods typically focus on creating a chiral center at the C1 position.

Asymmetric catalysis is a form of chemical synthesis that produces stereoisomeric products in unequal amounts. wikipedia.org In the context of dihydroisoquinolines, which are prochiral, a chiral catalyst can direct a reaction to selectively form either the (R)- or (S)-enantiomer of the product. acs.orgyoutube.com This is achieved by creating a chiral environment during the reaction's transition state, which lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org

A key strategy for introducing a chiral center at the C1 position of a dihydroisoquinoline is through catalytic asymmetric allylation. This reaction involves the addition of an allyl group to the C=N bond of the cyclic imine.

One successful approach utilizes a copper-based nucleophile in conjunction with a chiral phosphine (B1218219) ligand. nih.govacs.org For example, the asymmetric allylation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) was achieved using allyltrimethoxysilane (B1265876) as the allyl source, a copper catalyst, and (S)-DTBM-SEGPHOS as the chiral ligand. acs.org This system afforded the corresponding 1-allyl-tetrahydroisoquinoline product in high yield and stereoselectivity. nih.govacs.org The resulting allyl adduct is a versatile intermediate that can be used in the synthesis of various isoquinoline alkaloids. acs.org

Another powerful method is the catalytic asymmetric allylboration. This reaction has been demonstrated on 3,4-dihydroisoquinolines using γ,γ-disubstituted allylboronic acids in the presence of a BINOL-derived catalyst. nih.gov This strategy is highly regio-, diastereo-, and enantioselective, providing access to homoallylic amines with adjacent tertiary and quaternary stereocenters. nih.gov A key advantage is that the reaction is stereodivergent; by simply changing the geometry (E/Z) of the allylboronic acid or the enantiomer of the BINOL catalyst, any of the four possible stereoisomers can be selectively synthesized. nih.gov

Table 2: Catalytic Asymmetric Allylation of Dihydroisoquinolines

| Dihydroisoquinoline Substrate | Allyl Source | Catalyst System | Yield (%) | ee (%) | Source(s) |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Allyltrimethoxysilane | CuF, (S)-DTBM-SEGPHOS | 89 | 92 | acs.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Allyltrimethoxysilane | Cu(OTf)₂, (S)-tol-BINAP | 78 (after recrystallization) | 97 | acs.org |

| 3,4-Dihydroisoquinolines (general) | Prenylboronic acid | (R)-BINOL | 98 | 98 | nih.gov |

Asymmetric Catalysis for Enantioselective Dihydroisoquinoline Synthesis

Asymmetric Transfer Hydrogenation (ATH) for Dihydroisoquinolines

Asymmetric transfer hydrogenation (ATH) is a robust and practical method for the enantioselective reduction of the imine (C=N) bond in 3,4-dihydroisoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines. acs.orgnih.gov This technique avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, typically formic acid or isopropanol, in the presence of a chiral transition metal catalyst. acs.orgacs.org

The most prominent catalysts for this transformation are the Noyori-Ikariya type, which are half-sandwich ruthenium complexes containing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). acs.org These catalysts have been used to reduce a wide array of 1-substituted 3,4-dihydroisoquinolines to their corresponding tetrahydroisoquinolines with exceptionally high enantioselectivity. acs.org

While highly effective, early ATH systems struggled with certain substrates, particularly 1-aryl dihydroisoquinolines that lacked an ortho-substituent on the aryl ring. acs.org Recent research has overcome this limitation by modifying the catalyst, such as by incorporating a heterocyclic group on the TsDPEN ligand. This new generation of catalysts enables the highly enantioselective reduction of these previously challenging substrates. acs.org The practicality of ATH has been demonstrated on an industrial scale for the production of pharmaceutical intermediates, where it can offer significant cost and safety advantages over asymmetric hydrogenation (AH) with molecular hydrogen. acs.org

Table 3: Asymmetric Transfer Hydrogenation of 1-Substituted Dihydroisoquinolines

| Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Source(s) |

| 1-Methyl-3,4-dihydroisoquinoline | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/Et₃N | 95 | 95 | acs.org |

| 1-(4-Methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | [RuCl₂(p-cymene)]₂ / (S,S)-Py-TsDPEN | HCOOH/Et₃N | 98 | 99 | acs.org |

| Dihydroisoquinoline methanesulfonate (B1217627) salt (for Almorexant) | Ru-Noyori ATH Catalyst | HCOOH/Et₃N | >99 (conversion) | 91 | acs.org |

| Py-TsDPEN refers to a modified TsDPEN ligand with a pyridine (B92270) heterocycle. |

Chiral N,N'-Dioxide/Metal Complex Catalysis in Dearomative Reactions

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules, and chiral N,N'-dioxide ligands have emerged as a privileged class for this purpose. researchgate.netsciengine.com These ligands, often derived from readily available chiral amino acids, can coordinate with a wide variety of metal salts—including those of alkaline-earth, transition, and rare-earth metals—to form potent and versatile chiral catalysts. researchgate.netsciengine.com This catalyst system has proven highly effective for an array of asymmetric reactions, successfully addressing challenges in chemoselectivity, regioselectivity, and stereoselectivity. researchgate.net

A key application of these catalysts is in asymmetric dearomatization reactions, which convert flat, aromatic systems into three-dimensional chiral structures. For instance, an N,N'-dioxide–scandium(III) complex has been effectively used in the asymmetric dearomatization of β-naphthols through conjugate addition to alkynones. rsc.org This process yields β-naphthalenone compounds with excellent enantioselectivity (up to 98% ee). rsc.org While this example involves naphthols, the underlying principle of using a chiral Lewis acid complex to orchestrate a stereoselective attack on an aromatic ring is a viable strategy that could be adapted for the synthesis of complex dihydroisoquinoline derivatives from corresponding aromatic precursors.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral N,N'-Dioxide/Metal Complexes This table is based on data for analogous reactions, illustrating the capability of the catalytic system.

| Reaction Type | Catalyst System | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Conjugate Addition/Dearomatization | N,N'-dioxide/Sc(OTf)₃ | β-Naphthalenones | Up to 98% | rsc.org |

| Formal Conjugate Allyl Addition | N,N'-dioxide/Ni(II) | γ-Allyl-α-ketoesters | 90–99% | researchgate.net |

| Asymmetric Amination | N,N'-dioxide/Ni(II) | 3-Amino-indolinones | Up to 96% | researchgate.net |

Multicomponent Reactions (MCRs) for Dihydroisoquinoline Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a final product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.orgthieme-connect.com These one-pot procedures are excellent tools for creating diverse libraries of compounds, making them particularly attractive in drug discovery and natural product synthesis. acs.org

Several MCRs have been developed for the construction of isoquinoline and related heterocyclic scaffolds. rsc.org A notable example is the direct, three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net This method involves the cyclization of alkoxybenzenes (like veratrole) with isobutyraldehyde (B47883) and various nitriles, providing a straightforward route to the dihydroisoquinoline core. researchgate.net While many MCRs reported in the literature use dihydroisoquinolines as starting materials to build more complex tetrahydroisoquinolines, this approach demonstrates the direct assembly of the DHIQ framework itself. acs.orgresearchgate.net

Table 2: Three-Component Synthesis of 1-Substituted 3,4-Dihydroisoquinolines Data sourced from Terent’ev, et al. (2002). researchgate.net

| Alkoxybenzene Component | Nitrile Component (R-CN) | Resulting 1-Substituent (R) | Yield (%) |

|---|---|---|---|

| Veratrole (1,2-Dimethoxybenzene) | Acetonitrile | Methyl | 60 |

| Veratrole (1,2-Dimethoxybenzene) | Methyl thiocyanate | Methylthio | 52 |

| Veratrole (1,2-Dimethoxybenzene) | Ethyl cyanoformate | Ethoxycarbonyl | 45 |

| 1,4-Dimethoxybenzene | Acetonitrile | Methyl | 42 |

| 1,4-Dimethoxybenzene | Methyl thiocyanate | Methylthio | 38 |

Photoredox Catalysis in Dihydroisoquinoline Annulation

Photoredox catalysis has emerged as a powerful strategy in modern organic synthesis, utilizing visible light to initiate single-electron transfer processes and generate reactive intermediates under mild conditions. princeton.edumdpi.com This approach has enabled the development of novel bond-forming reactions and synthetic pathways that are often inaccessible through traditional thermal methods. princeton.edu

In the context of dihydroisoquinoline synthesis, photoredox catalysis has been applied to innovative annulation strategies. One such method is a photocatalytic [4 + 2] skeleton-editing reaction that produces dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.gov This reaction proceeds through a cascade involving N-hydroxyphthalimide (NHPI) esters as bifunctional reagents, leading to the formation of the fused heterocyclic ring system. nih.gov Another advanced strategy involves a deconstructive [5 + 1] annulation that builds isoquinolone cores—a class of dihydroisoquinoline derivatives—from readily available indanones. researchgate.net This reaction is triggered by the photoredox-accelerated ring-opening of oxime esters, followed by the insertion of a nitrogen atom from an amine. researchgate.net These methods highlight the capacity of photoredox catalysis to construct the dihydroisoquinoline framework through novel bond-forming annulations.

Enzymatic Synthetic Routes for Dihydroisoquinoline Intermediates

The use of enzymes in organic synthesis offers significant advantages, including high stereoselectivity and mild reaction conditions, which are often difficult to achieve with conventional chemical methods. tandfonline.commdpi.com For the synthesis of isoquinoline alkaloids, Norcoclaurine Synthase (NCS) is a key enzyme that catalyzes the stereoselective Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, forming the foundational (S)-norcoclaurine intermediate. tandfonline.com While the direct product is a tetrahydroisoquinoline (THIQ), this enzymatic reaction is fundamental to building the core skeleton of a vast family of alkaloids and serves as a route to crucial chiral intermediates. tandfonline.com The relaxed substrate specificity of NCS towards different aldehydes allows for its use as a biocatalytic tool to produce a variety of unnatural, optically active THIQs. tandfonline.com

Chemoenzymatic cascades combine the strengths of both biocatalysis and chemical synthesis. A one-pot process has been developed for the synthesis of THIQs starting from benzylic alcohols. mdpi.com In this system, a laccase enzyme in the presence of TEMPO oxidizes the alcohol to an aldehyde in situ. mdpi.com This intermediate then undergoes a phosphate-mediated Pictet-Spengler reaction with an amine like m-tyramine (B1210026) to form the THIQ scaffold, achieving yields of up to 87%. mdpi.com Such processes avoid the harsh conditions of traditional methods like the Bischler-Napieralski reaction and provide a greener, more efficient pathway to isoquinoline intermediates. mdpi.com

Directed ortho-Metalation and Other C-H Activation Strategies

Directed ortho-metalation (DoM) is a powerful C-H activation strategy that provides exceptional regioselectivity in aromatic substitution. wikipedia.org The reaction relies on a directing metalation group (DMG) on the aromatic ring, which contains a heteroatom that can coordinate to an organolithium base. wikipedia.orgbaranlab.org This coordination directs the strong base to deprotonate the nearest (ortho) C-H bond, creating a highly reactive aryllithium intermediate that can be trapped with various electrophiles. wikipedia.org

This strategy has been successfully applied to the synthesis of functionalized dihydroisoquinolines. For example, 8-fluoro-3,4-dihydroisoquinoline (B12937770) was synthesized using a directed ortho-lithiation reaction as the key step. dntb.gov.ua The methoxy group, present in the target compound's family, is a well-known and effective DMG. wikipedia.org The general principle involves the ortho-lithiation of a phenylethylamine derivative bearing a DMG, followed by cyclization to form the dihydroisoquinoline ring. A classic example involves the ortho-selective metalation of 2-(3-methoxyphenyl)ethylamine to produce 8-methoxyisoquinoline (B155747) derivatives. dntb.gov.ua Beyond DoM, other C-H activation methods like cross-dehydrogenative coupling (CDC) have also been developed for the direct functionalization of tetrahydroisoquinoline cores. acs.org

Synthesis of Dihydroisoquinoline Cores in Complex Natural Product Synthesis

The dihydroisoquinoline and its reduced form, tetrahydroisoquinoline, are privileged structural motifs found in one of the largest families of alkaloids. nih.govacs.org Consequently, the synthesis of this core is a cornerstone of natural product chemistry. Classic reactions like the Bischler-Napieralski synthesis and the Pictet-Spengler condensation are foundational methods for constructing this framework. rsc.orgpharmaguideline.com

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, which directly yields a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.orgpharmaguideline.com This intermediate is often subsequently reduced to the corresponding tetrahydroisoquinoline found in many natural products. rsc.org The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, is another workhorse in this field, typically yielding a tetrahydroisoquinoline directly. nih.govrsc.org The presence of electron-donating groups, such as a methoxy group on the aromatic ring, facilitates these electrophilic aromatic substitution reactions. rsc.orgacs.org These strategies have been instrumental in the total synthesis of numerous complex alkaloids, including (−)-calycotomine, (−)-salsolidine, and (+)-crispine A. nih.gov

Table 3: Selected Natural Products Featuring the Isoquinoline Core and Their Synthetic Origin

| Natural Product | Alkaloid Family | Key Synthetic Reaction | Reference |

|---|---|---|---|

| (S)-Norcoclaurine | Benzylisoquinoline | Enzymatic Pictet-Spengler | tandfonline.com |

| (-)-Calycotomine | Simple Isoquinoline | Pictet-Spengler Cyclization | nih.gov |

| (-)-Salsolidine | Simple Isoquinoline | Pictet-Spengler Cyclization | nih.gov |

| Dysoxylum Alkaloids | Simple Isoquinoline | Bischler-Napieralski Cyclization | rsc.org |

| (+)-Crispine A | Protoberberine | Pictet-Spengler Cyclization | nih.gov |

Chemical Transformations and Reactivity Profiles of 5 Methoxy 1 Methyl 3,4 Dihydroisoquinoline

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 5-Methoxy-1-methyl-3,4-dihydroisoquinoline is dominated by the imine (C=N) functionality. The C1 carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom, making it susceptible to attack by a wide range of nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, imparting nucleophilic character, although this is tempered by its involvement in the imine double bond.

Nucleophilic Addition at C1: The electrophilic C1 position is the primary site for nucleophilic attack. This pathway is fundamental to the synthesis of various 1-substituted 1,2,3,4-tetrahydroisoquinolines. A classic example is the addition of organometallic reagents. While specific data on the 5-methoxy-1-methyl derivative is sparse in readily available literature, analogous reactions with similar dihydroisoquinolines are well-documented. For instance, the addition of alkyl- and phenyllithium (B1222949) reagents to the C=N bond of 8-fluoro-3,4-dihydroisoquinoline (B12937770) proceeds efficiently to yield 1-alkyl(aryl)-substituted tetrahydroisoquinolines. This suggests that reagents like methyllithium (B1224462) or Grignard reagents would readily add to the C1 position of this compound.

Another significant nucleophilic addition is the aza-Henry reaction, where a nitroalkane, in the presence of a base, adds to the C1 position. The reaction of 3,4-dihydroisoquinoline (B110456) with nitromethane (B149229) demonstrates this pathway, leading to 1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net These products can be further transformed, highlighting the synthetic utility of this nucleophilic addition.

Electrophilic Attack on the Ring: Electrophilic substitution on the benzene (B151609) ring of the dihydroisoquinoline system is also a possible reaction pathway. The methoxy (B1213986) group at the C5 position is an ortho-, para-directing and activating group. However, the reactivity is complex due to the presence of the heterocyclic ring. Theoretical studies on isoquinoline (B145761) itself show that electrophilic attack, such as nitration, is influenced by the protonation state of the nitrogen, with substitution patterns varying under different acidic conditions. researchgate.net For this compound, electrophilic aromatic substitution would be expected to favor the C6 and C8 positions, which are ortho and para to the activating methoxy group, although the conditions must be carefully chosen to avoid reaction at the more reactive imine bond.

Cycloaddition Reactions and Annulation Strategies involving Dihydroisoquinolines

The imine bond in dihydroisoquinolines can participate as a dienophile or as part of a dipolarophile in various cycloaddition reactions, providing powerful methods for constructing complex, fused heterocyclic systems.

[4+2] Cycloaddition Reactions: Dihydroisoquinolines can act as heterodienophiles in Diels-Alder type reactions. A notable example is the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an activated alkene or alkyne, which typically yields tetrahydroquinolines. mdpi.com While not a direct reaction of a pre-formed dihydroisoquinoline, it illustrates the [4+2] cycloaddition pathway involving a related imine intermediate. More directly, 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) has been shown to react with o-quinone methides, generated in situ, in a [4+2] cycloaddition. In this reaction, the o-quinone methide acts as the diene and the C=N bond of the dihydroisoquinoline serves as the heterodienophile, leading to the formation of complex naphthoxazino-isoquinoline derivatives.

1,3-Dipolar Cycloadditions: Dihydroisoquinolines are precursors to C,N-cyclic azomethine imines, which are 1,3-dipoles. These can be generated and trapped in situ with various dipolarophiles. For example, the reaction of a dihydroisoquinoline-derived azomethine imine with an allyl alkyl ketone, catalyzed by a chiral primary amine, can produce complex chiral tetrahydroisoquinoline-fused polycyclic structures. This enantioselective [3+2] cycloaddition provides an efficient route to structurally diverse and stereochemically rich compounds.

Annulation Strategies: Annulation refers to the building of a new ring onto an existing one. A mild cascade annulation has been reported for the synthesis of naphthoquinones, demonstrating a strategy that could be adapted for dihydroisoquinoline substrates. These reactions often involve a sequence of steps, such as Michael addition followed by intramolecular cyclization, to construct the new ring system.

Below is a table summarizing representative cycloaddition reactions involving dihydroisoquinoline systems.

| Reaction Type | Dihydroisoquinoline Derivative | Reactant(s) | Product Type |

| [4+2] Cycloaddition | 6,7-Dimethoxy-3,4-dihydroisoquinoline | o-Quinone Methide | Naphthoxazino-isoquinoline |

| [3+2] Cycloaddition | C,N-Cyclic Azomethine Imine (from DHIQ) | Allyl Alkyl Ketone | Tetrahydroisoquinoline-fused heterocycle |

| Povarov Reaction | In situ imine (Aniline + Aldehyde) | Activated Alkene | Tetrahydroquinoline |

Oxidation and Reduction Studies of the Dihydroisoquinoline Ring System

The imine bond is the most reactive site for both oxidation and reduction in the this compound molecule. These transformations are crucial for converting the dihydroisoquinoline core into either the fully reduced tetrahydroisoquinoline or the fully oxidized isoquinoline or isoquinolinone scaffolds.

Reduction of the Dihydroisoquinoline Ring: The reduction of the C=N double bond is a common and synthetically important reaction, yielding 1,2,3,4-tetrahydroisoquinolines (THIQs). THIQs are prevalent structures in many natural products and pharmacologically active compounds.

Hydride Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this transformation. The reduction of a related 8-fluoro-2-methyl-3,4-dihydroisoquinolinium salt to the corresponding tetrahydroisoquinoline using NaBH₄ in methanol (B129727) proceeds in high yield.

Catalytic Hydrogenation: Asymmetric transfer hydrogenation (ATH) is a powerful method for achieving enantioselective reduction. Using Noyori-type chiral ruthenium catalysts with a hydrogen source like a formic acid/triethylamine azeotrope, prochiral 1-substituted dihydroisoquinolines can be converted to chiral THIQs with high enantiomeric excess.

Other Metal Hydrides: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing the imine bond.

The table below summarizes common reduction methods for dihydroisoquinolines.

| Reagent/Catalyst | Substrate Type | Product Type | Key Features |

| Sodium Borohydride (NaBH₄) | Dihydroisoquinolinium Salt | Tetrahydroisoquinoline | Mild, high yield |

| Noyori Ru-Catalyst (ATH) | 1-Substituted DHIQ | Chiral Tetrahydroisoquinoline | High enantioselectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Dihydroisoquinoline | Tetrahydroisoquinoline | Powerful, effective |

Oxidation of the Dihydroisoquinoline Ring: Oxidation can lead to several products depending on the reagents and conditions.

Aromatization: Strong oxidizing agents can lead to the formation of the corresponding fully aromatic isoquinoline.

Oxidation to Isoquinolinones: Oxidation can also occur at the carbon atoms adjacent to the nitrogen. For example, the oxidation of related N-methylated 5,8-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one using ceric ammonium (B1175870) nitrate (B79036) (CAN) yields the corresponding 2-methylisoquinoline-1,5,8(2H)-trione. nih.gov In other systems, oxidation of a tetrahydroisoquinoline with tert-butyl hydrogen peroxide (TBHP) can first generate the dihydroisoquinoline, which is then further oxidized to the corresponding isoquinolinone.

Derivatization and Functionalization Strategies on the Dihydroisoquinoline Scaffold

The this compound scaffold can be readily modified at several positions to generate a diverse library of compounds for various applications, including medicinal chemistry and materials science.

N-Functionalization: The nitrogen atom, after reduction to the tetrahydroisoquinoline, becomes a secondary amine and is a prime site for derivatization.

Acylation/Carbamoylation: The nitrogen can be acylated with acid chlorides or anhydrides. A notable example is the derivatization with chiral reagents like (-)-(1R)-menthyl chloroformate. This reaction forms diastereomeric carbamates, which can be separated and analyzed by chromatography to determine the enantiomeric purity of the parent tetrahydroisoquinoline.

C1-Functionalization: As discussed in section 3.1, the electrophilic C1 carbon of the dihydroisoquinoline is a key handle for introducing substituents.

Reaction with Carbon Nucleophiles: Beyond simple organometallics, more complex nucleophiles can be used. For instance, the reaction of 1-methyl-3,4-dihydroisoquinolines with aroylketenes (generated in situ from dioxinones) yields (1Z,3Z)-4-aryl-4-hydroxy-1-[3,4-dihydroisoquinolin-1(2H)-ylidene]but-3-en-4-ones, representing a significant functionalization at the C1 position.

Annulation and Ring Fusion: The dihydroisoquinoline core can serve as a building block for constructing more elaborate fused heterocyclic systems.

Synthesis of Fused Systems: Strategies have been developed to synthesize complex structures like indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines from dihydroisoquinoline precursors. These multi-step syntheses often involve creating a derivative that can undergo a subsequent intramolecular cyclization to form the new fused ring.

The following table highlights some derivatization strategies for the isoquinoline core.

| Position | Reaction Type | Reagent(s) | Product | Purpose |

| Nitrogen (as THIQ) | Carbamoylation | (-)-(1R)-Menthyl chloroformate | Diastereomeric carbamates | Enantiomeric purity analysis |

| C1 (as DHIQ) | Addition/Condensation | Aroylketenes | Substituted but-3-en-4-ones | Introduction of complex side chains |

| Scaffold | Cyclization/Annulation | Various (multi-step) | Fused heterocycles (e.g., Indolo[2,1-a]isoquinolines) | Construction of complex polycyclic systems |

Structural Elucidation and Advanced Analytical Methodologies in Dihydroisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the 5-Methoxy-1-methyl-3,4-dihydroisoquinoline structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals allow for the complete assignment of the proton environment.

The key expected resonances include:

Methyl Protons (C1-CH₃): A singlet in the upfield region, typically around δ 2.3-2.5 ppm.

Methoxy (B1213986) Protons (C5-OCH₃): A sharp singlet, generally found further downfield than the C1-methyl, around δ 3.8-4.0 ppm.

Methylene Protons (C3-H₂ and C4-H₂): The two methylene groups at the C3 and C4 positions form an ethyl bridge. They typically appear as triplets, with the C4 protons adjacent to the aromatic ring appearing around δ 2.7-2.9 ppm and the C3 protons adjacent to the nitrogen appearing at δ 3.5-3.7 ppm.

Aromatic Protons (C6-H, C7-H, C8-H): The protons on the benzene (B151609) ring will appear in the aromatic region (δ 6.5-7.5 ppm). Their specific shifts and coupling constants depend on the substitution pattern. For the 5-methoxy derivative, one would expect a doublet, a triplet, and another doublet, reflecting their ortho, meta, and para relationships.

It is noteworthy that the ¹H NMR spectra of 3,4-dihydroisoquinolines can sometimes exhibit anomalous behavior, such as extreme line broadening of signals. ias.ac.in This has been observed in certain solvents for protons at the C3 and C4 positions, and particularly for any proton at the C1 position, which in this case is substituted with a methyl group. ias.ac.in This phenomenon is often attributed to factors such as slow conformational exchange or the presence of trace acidic impurities. ias.ac.in

Below is a table summarizing typical ¹H NMR spectral data for a related dihydroisoquinoline derivative.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C1-CH₃ | ~2.4 | Singlet | - |

| C4-H₂ | ~2.8 | Triplet | ~6.0 |

| C3-H₂ | ~3.6 | Triplet | ~6.0 |

| OCH₃ | ~3.9 | Singlet | - |

| Aromatic-H | ~6.7-7.3 | Multiplet | - |

| Data is representative for 1-methyl-methoxy-3,4-dihydroisoquinoline derivatives. |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The expected chemical shifts are:

Aliphatic Carbons: The C1-methyl carbon appears in the upfield region (δ 15-25 ppm). The C4 and C3 methylene carbons are found at approximately δ 25-35 ppm and δ 45-55 ppm, respectively. The methoxy carbon signal appears around δ 55-60 ppm.

Aromatic Carbons: The aromatic carbons resonate between δ 110-140 ppm. The carbon bearing the methoxy group (C5) is significantly shielded and appears upfield in this range, while the quaternary carbons (C4a, C8a) are deshielded.

Imine Carbon (C1): The C1 carbon, part of the C=N double bond, is the most deshielded carbon, with a chemical shift typically in the range of δ 160-170 ppm.

The table below presents typical ¹³C NMR data for the core structure of a related compound, 3,4-dihydroisoquinoline (B110456). nih.gov

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1-CH₃ | ~22 |

| C4 | ~29 |

| C3 | ~48 |

| OCH₃ | ~56 |

| Aromatic CH | ~110-130 |

| Aromatic Quaternary C | ~125-140 |

| C1 (C=N) | ~165 |

| Data is representative for 1-methyl-methoxy-3,4-dihydroisoquinoline derivatives. |

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₃NO.

The theoretical exact mass can be calculated as follows:

(11 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 175.099714 Da

HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield a measured m/z value that corresponds closely to the calculated value of 176.10754. This technique is routinely used to confirm the identity of newly synthesized dihydroisoquinoline derivatives. nih.gov

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [C₁₁H₁₃NO + H]⁺ | 176.10754 | Typically within ± 0.00088 |

| This table illustrates the principle of HRMS for molecular formula confirmation. |

Both EI-MS and ESI-MS are used to analyze dihydroisoquinolines, but they provide different types of information.

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. The resulting mass spectrum is a "fingerprint" that can be used for library matching and structural elucidation. For the related compound 1-Methyl-3,4-dihydroisoquinoline, the molecular ion is observed, and a key fragment results from the loss of a hydrogen atom to form a stable aromatic isoquinolinium cation. nih.gov Further fragmentation can occur through the loss of methyl radicals or other neutral species. researchgate.net

Electrospray Ionization (ESI-MS) is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. Fragmentation can be induced in the gas phase (tandem MS or MS/MS) to elicit structural information. For isoquinoline (B145761) alkaloids with methoxy groups, characteristic fragmentation pathways include the neutral loss of a methyl radical (•CH₃), methane (CH₄), or methanol (B129727) (CH₃OH). nih.gov

| Ionization Method | Primary Ion Observed | Key Fragmentation Pathways |

| EI-MS | M⁺˙ (m/z 175) | Loss of H˙, •CH₃; Retro-Diels-Alder |

| ESI-MS | [M+H]⁺ (m/z 176) | Neutral loss of CH₃OH or CH₄ (in MS/MS) |

| This table summarizes the expected MS behavior of this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, IR spectroscopy can confirm the presence of key structural features.

The expected characteristic absorption bands are:

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

C=N Stretching (Imine): The imine double bond gives a characteristic absorption in the range of 1630-1660 cm⁻¹. This is a key band for confirming the dihydroisoquinoline core.

C=C Stretching (Aromatic): The benzene ring exhibits characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching (Aryl Ether): The stretching of the aryl-O bond of the methoxy group typically results in a strong absorption band around 1230-1270 cm⁻¹.

Vapor-phase IR spectra are available for the parent 1-methyl-3,4-dihydroisoquinoline and its 6-methoxy isomer, confirming these general features. nih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3010-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Imine C=N | Stretching | 1630-1660 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aryl Ether C-O | Stretching | 1230-1270 |

| This table lists the characteristic IR absorption bands for the compound. |

Chromatographic Methodologies for Purity and Enantiomeric Composition Assessment

The rigorous evaluation of compound purity and the precise determination of its enantiomeric composition are fundamental pillars of chemical research and development. In the context of this compound, a chiral compound with significant scientific interest, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) serves as a robust method for assessing chemical purity, while chiral chromatography, encompassing both Gas Chromatography (GC) and Liquid Chromatography (LC), is essential for the critical task of quantifying enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the determination of the purity of synthesized chemical entities. Its application ensures the identification and quantification of any impurities, such as starting materials, by-products, or degradation products, which is crucial for the validation of a synthetic protocol and for ensuring the quality of the compound for further studies.

The determination of enantiomeric excess is of special importance in the control of the purity of chiral pharmaceutical active agents heraldopenaccess.us. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

A typical HPLC system for purity analysis would consist of a C18 column as the stationary phase, which provides excellent resolving power for a wide range of organic molecules. The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier, such as acetonitrile or methanol. An isocratic elution (constant mobile phase composition) or a gradient elution (varying mobile phase composition) can be utilized to achieve optimal separation of all components in the sample mixture. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the dihydroisoquinoline core exhibits strong absorbance.

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks. Modern HPLC systems offer high precision and sensitivity, allowing for the detection of impurities at very low levels.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1M Ammonium Acetate (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Run Time | 15 min |

Table 1: Representative HPLC Conditions for Purity Assessment of this compound

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | 7.8 | 99.7 | 99.7 |

| Impurity A (e.g., starting material) | 4.2 | 0.2 | |

| Impurity B (e.g., by-product) | 9.1 | 0.1 |

Table 2: Illustrative HPLC Purity Analysis Data

Chiral Chromatography (GC, LC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. For chiral molecules like this compound, both chiral liquid chromatography and gas chromatography can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (LC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including dihydroisoquinoline derivatives nih.gov.

For the enantiomeric separation of this compound, a column such as a Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, would be a suitable choice nih.gov. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape and resolution. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (R)-isomer | 10.2 | 98.5 | 97.0 |

| (S)-isomer | 12.5 | 1.5 |

Table 4: Illustrative Chiral HPLC Data for Enantiomeric Excess Calculation

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for the separation of enantiomers, particularly for volatile compounds. However, for compounds with higher boiling points and polarity, such as many tetrahydroisoquinoline derivatives, direct analysis on a chiral GC column can be challenging. In such cases, a common strategy is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral GC column.

Alternatively, for direct enantiomeric separation by GC, specialized chiral stationary phases are required. These are often based on cyclodextrin derivatives. The choice of the specific cyclodextrin and its substituents is crucial for achieving successful separation.

Due to the potential for thermal degradation and the relatively high boiling point of this compound, chiral HPLC is often the preferred method for its enantiomeric analysis. However, with appropriate method development, chiral GC can also be a viable option.

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) 30 m x 0.25 mm |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), then ramp to 220 °C at 5 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) at 270 °C |

Table 5: Representative Chiral GC Conditions for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| Enantiomer 1 | 15.3 | 95.0 | 90.0 |

| Enantiomer 2 | 15.8 | 5.0 |

Table 6: Illustrative Chiral GC Data for Enantiomeric Excess Calculation

Advanced Applications and Future Research Directions for Dihydroisoquinoline Compounds

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

5-Methoxy-1-methyl-3,4-dihydroisoquinoline serves as a key intermediate in the synthesis of more complex molecular architectures, particularly in the construction of various alkaloid frameworks. Its structural features, including the imine functionality and the methoxy-substituted aromatic ring, make it a valuable precursor for creating substituted tetrahydroisoquinolines, a core structure in many biologically active compounds. mdpi.comnih.gov

A primary application of this compound is in the synthesis of tetrahydroisoquinoline-based alkaloids. researchgate.net The dihydroisoquinoline can undergo reduction of the carbon-nitrogen double bond to furnish the corresponding tetrahydroisoquinoline. This transformation is a fundamental step in the synthesis of numerous natural product analogs. mdpi.com

The synthesis of this compound itself is illustrative of its role as a synthetic building block. A common route involves the Bischler-Napieralski reaction, a hallmark method for constructing the dihydroisoquinoline core. organic-chemistry.org This reaction typically starts with a β-phenylethylamine derivative, such as 2-Methoxyphenethylamine. This precursor is first acylated, for instance, to form N-[2-(2-methoxyphenyl)ethyl]acetamide, which then undergoes acid-catalyzed cyclization to yield the target this compound. molbase.com

The reactivity of the imine bond in this compound allows for the introduction of various substituents at the C-1 position through reactions with nucleophiles, further expanding its synthetic utility. mdpi.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 608519-36-4 | guidechem.com |

| Molecular Formula | C11H13NO | guidechem.com |

| Molecular Weight | 175.23 g/mol | guidechem.com |

| Canonical SMILES | CC1=NCCC2=C1C=CC=C2OC | guidechem.com |

Development of Novel Chemical Probes for Biological Target Identification

A review of the current scientific literature did not yield specific studies where this compound has been utilized as a scaffold for the development of novel chemical probes for biological target identification. While the broader class of dihydroisoquinolines is explored for such purposes, specific research on this particular compound is not available.

Innovative Methodologies for Dihydroisoquinoline Scaffold Functionalization

While there are numerous innovative methodologies for the functionalization of the dihydroisoquinoline scaffold in general, such as palladium-catalyzed C-H activation and annulation, specific examples involving this compound are not documented in the reviewed literature. rsc.org The synthesis of this compound itself relies on established methods like the Bischler-Napieralski reaction. organic-chemistry.org

Emerging Biological Targets and Mechanistic Exploration for New Therapeutic Development Initiatives (Pre-clinical)

There is a lack of specific pre-clinical studies in the available literature that investigate emerging biological targets or explore the mechanisms of action for this compound in the context of new therapeutic development. Research on the biological activities of dihydroisoquinoline derivatives is extensive, with investigations into their potential as anticancer, anti-HIV, and antimicrobial agents, but studies specifically focusing on this compound are not reported. mdpi.comnih.govnuph.edu.ua

Integration of Artificial Intelligence and Machine Learning in Dihydroisoquinoline Research and Design

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly growing area in drug discovery and chemical research. nih.gov These computational tools are used for tasks such as predicting biological activity, designing novel compounds, and optimizing synthetic routes. However, a search of the current literature did not reveal any specific studies where AI or ML has been applied to the research and design of this compound. While in silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are performed on various dihydroisoquinoline derivatives, there are no such specific reports for this compound.

Q & A

Q. What are the primary enantioselective synthesis methods for 5-Methoxy-1-methyl-3,4-dihydroisoquinoline?

Enantioselective synthesis of this compound can be achieved via two main approaches:

- Cu(I)-Catalyzed Cyclization : Terminal alkynes and benzaldehyde are used under Cu(I) catalysis to generate chiral tetrahydroisoquinolines, which can be further functionalized to yield the target compound .

- Asymmetric Transfer Hydrogenation (ATH) : Ruthenium complexes, such as [RuCl(η⁶-arene)TsDPEN], catalyze the reduction of cyclic imines (e.g., 1-methyl-3,4-dihydroisoquinoline derivatives) using formic acid/triethylamine as a hydrogen source. Methoxy-substituted substrates show enhanced enantioselectivity (e.g., e-values up to 97%) compared to non-substituted analogs .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves stereochemistry and confirms pseudoaxial conformations of derivatives (e.g., oxaziridines) .

- NMR Spectroscopy : Distinguishes methoxy group positions and monitors reaction progress.

- HPLC with Chiral Columns : Essential for determining enantiomeric excess (ee) in asymmetric syntheses .

Q. How do methoxy substituents influence the reactivity of dihydroisoquinoline derivatives?

Methoxy groups at the 6- and 7-positions significantly enhance reaction rates and enantioselectivity in ATH due to electronic and steric effects. For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline reacts 3–5 times faster than its non-substituted counterpart, attributed to improved charge distribution on the C=N bond and stabilizing CH/π interactions with the catalyst .

Advanced Research Questions

Q. What computational methods are used to study asymmetric transfer hydrogenation mechanisms?

Density Functional Theory (DFT) calculations model transition states in ATH, revealing:

- Stabilization of the protonated substrate via hydrogen bonding with the sulfonyl amide group of the Ru catalyst.

- CH/π interactions between the substrate’s aromatic ring and catalyst’s η⁶-arene ligand (e.g., mesitylene or p-cymene), which increase enantioselectivity by ~20% compared to benzene-based ligands .

Q. How do catalyst structural modifications impact enantioselectivity?

- Arene Ligands : Catalysts with bulky η⁶-arenes (e.g., mesitylene, p-cymene) enable dual CH/π interactions, yielding higher e-values (e.g., 95–97%) than benzene-based ligands (single interaction, e-values ≤80%) .

- Sulfonyl Moieties : Naphthalene-1-sulfonyl-DPEN ligands improve catalytic activity for aryl-substituted substrates, while toluenesulfonyl-DPEN is optimal for alkyl-substituted derivatives .

Q. What pharmacological effects are associated with this compound analogs?

Derivatives like 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) modulate smooth muscle contractility by:

Q. How do structural variations in dihydroisoquinoline substrates affect ATH outcomes?

Substrate screening (e.g., 6-methoxy vs. 7-methoxy derivatives) reveals:

- 7-Methoxy Substitution : Higher enantioselectivity (e.g., 94% ee) due to optimal steric alignment with the catalyst.

- Electron-Withdrawing Groups : Reduce catalytic efficiency (e.g., trifluoromethylphenyl derivatives show <50% conversion) .

Q. What strategies resolve contradictions in catalytic activity data for structurally similar compounds?

- Kinetic Profiling : Compare reaction rates under standardized conditions (e.g., 25°C, 1 atm H₂).

- Molecular Modeling : Analyze charge distribution (Mulliken charges) and transition-state geometries to explain outliers .

Q. How are oxaziridine derivatives of dihydroisoquinolines synthesized and characterized?

- Synthesis : React dihydroisoquinolines with nitrating agents followed by oxidation.

- Characterization : X-ray crystallography confirms pseudoaxial conformations (dihedral angles: 14.6° between aromatic and oxaziridine planes) .

Q. What are the limitations of current asymmetric hydrogenation methods for pharmaceutical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.